2-Furanmethanol, 5-(chloromethyl)-

Catalog No.
S1778578
CAS No.
1265365-41-0
M.F
C6H7ClO2
M. Wt
146.57
Availability
In Stock
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2-Furanmethanol, 5-(chloromethyl)-

CAS Number

1265365-41-0

Product Name

2-Furanmethanol, 5-(chloromethyl)-

IUPAC Name

[5-(chloromethyl)furan-2-yl]methanol

Molecular Formula

C6H7ClO2

Molecular Weight

146.57

InChI

InChI=1S/C6H7ClO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4H2

InChI Key

SCMVVLJZNNJDHM-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)CCl)CO

Synonyms

(5-(chloroMethyl)furan-2-yl)Methanol

2-Furanmethanol, 5-(chloromethyl)- is a chemical compound characterized by its furan ring structure with a chloromethyl group at the 5-position. This compound is notable for its potential applications in organic synthesis and material science due to its reactive chloromethyl group, which can participate in various

  • Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions and reagents used.
  • Reduction: The reduction of the chloromethyl group can lead to the formation of alcohols or other functional groups, enhancing its utility in organic synthesis.
  • Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, such as amines or alkoxides .

The synthesis of 2-Furanmethanol, 5-(chloromethyl)- typically involves several steps:

  • Starting Material: The synthesis often begins with furan or its derivatives.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved through chloromethylation reactions using reagents like formaldehyde and hydrochloric acid or via the use of chloromethyl methyl ether .
  • Functionalization: Further functionalization may involve oxidation or reduction steps to modify the hydroxymethyl group or to introduce additional substituents .

2-Furanmethanol, 5-(chloromethyl)- has several applications:

  • Intermediate in Organic Synthesis: It serves as a valuable intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound's unique structure allows it to be used in developing new materials, such as polymers and resins derived from biomass .
  • Biobased Chemicals: It is considered a building block for producing biobased chemicals from renewable resources, contributing to sustainable chemistry practices .

Interaction studies involving 2-Furanmethanol, 5-(chloromethyl)- focus on its reactivity with other chemical species. For example:

  • Reformatsky Reactions: The compound can participate in Reformatsky-type reactions, leading to carbonyl addition products .
  • Enolate Chemistry: It has been studied for its ability to form enolates that can react with electrophiles, showcasing its versatility as a nucleophile in synthetic pathways .

Several compounds share structural similarities with 2-Furanmethanol, 5-(chloromethyl)-. Here are some notable examples:

Compound NameStructureKey Features
5-(Chloromethyl)furanStructureChloromethyl group allows for nucleophilic reactions
2-HydroxymethylfuranStructureHydroxymethyl group provides different reactivity
5-MethylfuranStructureMethyl substitution alters physical properties

Uniqueness

The uniqueness of 2-Furanmethanol, 5-(chloromethyl)- lies in its combination of both hydroxymethyl and chloromethyl groups. This dual functionality allows it to engage in diverse chemical transformations not readily available to other furan derivatives. Its potential as a renewable resource-derived chemical further distinguishes it within the realm of sustainable chemistry.

Molecular Formula and Structural Features

2-Furanmethanol, 5-(chloromethyl)- is an organic compound characterized by a furan ring system bearing two distinct substituents [1]. The molecular formula of this compound is C₆H₇ClO₂, with a molecular weight of 146.57 grams per mole [1] [3]. The compound represents a bifunctional derivative of furan, incorporating both hydroxymethyl and chloromethyl functional groups positioned at specific locations on the five-membered heterocyclic ring [1].

The structural architecture consists of a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom [1]. At the 2-position of the furan ring, a hydroxymethyl group (-CH₂OH) is attached, while at the 5-position, a chloromethyl group (-CH₂Cl) is present [1] [3]. This substitution pattern creates a compound with dual reactive sites, each capable of participating in different chemical transformations due to the distinct electronic and steric properties of the hydroxyl and chlorine functionalities .

Table 1: Molecular Formula and Structural Identifiers

PropertyValue
Molecular FormulaC₆H₇ClO₂
Molecular Weight146.57 g/mol
CAS Registry Number1265365-41-0
PubChem CID85572938
IUPAC Name[5-(chloromethyl)furan-2-yl]methanol
InChIInChI=1S/C6H7ClO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4H2
InChIKeySCMVVLJZNNHDHM-UHFFFAOYSA-N
SMILESC1=C(OC(=C1)CCl)CO

The exact mass of the compound is 146.013458 atomic mass units, and it exhibits a logarithmic partition coefficient (LogP) value of 0.46, indicating moderate lipophilicity [3]. The compound possesses a density of 1.3±0.1 grams per cubic centimeter and demonstrates a boiling point of 245.7±30.0 degrees Celsius at 760 millimeters of mercury pressure [3].

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being [5-(chloromethyl)furan-2-yl]methanol [1]. This naming convention clearly indicates the substitution pattern on the furan ring, specifying the positions of both the chloromethyl and hydroxymethyl substituents [1]. The compound is also commonly referred to as 2-Furanmethanol, 5-(chloromethyl)-, which represents an alternative systematic naming approach that emphasizes the parent furan structure with the methanol functionality at position 2 [1] [6].

Table 2: Nomenclature and Synonyms

SynonymType
2-Furanmethanol, 5-(chloromethyl)-Systematic Name
[5-(chloromethyl)furan-2-yl]methanolIUPAC Name
5-chloromethylfurfurolCommon Name
[5-(Chloromethyl)-2-furyl]methanolAlternative Name
(5-(chloromethyl)furan-2-yl)methanolDescriptive Name

Several synonyms exist for this compound, including 5-chloromethylfurfurol, which emphasizes its relationship to furfuryl alcohol derivatives [1]. The Chemical Abstracts Service registry number 1265365-41-0 provides a unique identifier for this compound in chemical databases [1] [3]. The nomenclature reflects the compound's classification as a substituted furan derivative, specifically belonging to the family of functionalized furfuryl alcohols [6].

The systematic classification places this compound within the broader category of heterocyclic alcohols, more specifically as a chlorinated furan derivative [9] [16]. The presence of both alcohol and halide functionalities makes it a member of the halohydrin class of compounds, albeit in a cyclic aromatic system rather than an aliphatic chain [9].

Structural Confirmation Methods

Structural characterization of 2-Furanmethanol, 5-(chloromethyl)- relies on multiple complementary analytical techniques to confirm molecular identity and structural features [21] [41]. Nuclear magnetic resonance spectroscopy serves as a primary method for structural elucidation, providing detailed information about the hydrogen and carbon environments within the molecule [17] [31].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the furan ring protons, the hydroxymethyl protons, and the chloromethyl protons [17]. The furan ring protons typically appear in the aromatic region, while the methylene protons of both substituents appear at different chemical shifts due to the electron-withdrawing effects of chlorine versus the electron-donating characteristics of the hydroxyl group [17]. The hydroxyl proton exhibits a characteristic broad signal that can be confirmed through deuterium exchange experiments [20].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with distinct signals for the furan ring carbons and the substituted methylene carbons [31]. The carbon bearing the chloromethyl group typically appears at a different chemical shift compared to the carbon bearing the hydroxymethyl group due to the different electronic effects of the substituents [31].

Table 3: Physical Properties

PropertyValue
Density1.3±0.1 g/cm³
Boiling Point245.7±30.0 °C at 760 mmHg
Flash Point102.4±24.6 °C
Exact Mass146.013458
LogP0.46
Vapour Pressure0.0±0.5 mmHg at 25°C
Index of Refraction1.523

Infrared spectroscopy provides crucial functional group identification, with characteristic absorption bands for the hydroxyl group, the carbon-hydrogen bonds, and the carbon-chlorine bond [20]. The hydroxyl group typically exhibits a broad absorption band around 3400 wavenumbers, while the furan ring displays characteristic aromatic carbon-carbon stretching vibrations [20]. The carbon-chlorine bond shows a distinctive absorption in the fingerprint region of the infrared spectrum [20].

Mass spectrometry offers molecular weight confirmation and fragmentation pattern analysis [19] [21]. The molecular ion peak appears at mass-to-charge ratio 146, corresponding to the molecular weight of the compound [21]. Fragmentation patterns provide structural information through the loss of characteristic fragments such as chloromethyl or hydroxymethyl groups [21].

Single crystal X-ray diffraction represents the most definitive method for structural confirmation when suitable crystals can be obtained [39] [40] [42]. This technique provides precise three-dimensional structural information, including bond lengths, bond angles, and molecular geometry [40] [43]. The method can definitively establish the substitution pattern on the furan ring and confirm the spatial arrangement of all atoms within the molecule [42].

Stereochemical Considerations

The stereochemical analysis of 2-Furanmethanol, 5-(chloromethyl)- reveals that the compound does not possess traditional chiral centers, as all carbon atoms in the molecule are either sp² hybridized (furan ring carbons) or sp³ hybridized without four different substituents [25]. The furan ring system is planar due to its aromatic character, and the hydroxymethyl and chloromethyl substituents extend from this planar framework [24] [27].

The molecular geometry around the substituted carbon atoms follows tetrahedral arrangements for the methylene groups, while the furan ring maintains its characteristic planar five-membered ring structure [24]. The compound exhibits geometric constraints imposed by the rigid aromatic ring system, which limits conformational flexibility compared to aliphatic analogs [27].

Conformational analysis reveals that the hydroxymethyl and chloromethyl groups can adopt different rotational conformations around the carbon-carbon bonds connecting them to the furan ring [23]. These conformational preferences are influenced by electronic effects, steric interactions, and potential intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen atom [23] [24].

The absence of chiral centers means that the compound does not exhibit optical isomerism under normal conditions [25]. However, the substitution pattern creates a molecule with distinct electronic and steric environments at the two substituted positions, leading to different chemical reactivities for the hydroxymethyl and chloromethyl groups [27].

Isomeric Forms and Configurations

2-Furanmethanol, 5-(chloromethyl)- can exist in several isomeric relationships with other compounds sharing the same molecular formula or similar structural features [29] [30]. Positional isomers include compounds where the hydroxymethyl and chloromethyl groups are located at different positions on the furan ring [29]. For example, isomers with the chloromethyl group at the 3-position or 4-position would represent positional isomers of the target compound [29].

Constitutional isomers encompass structures with the same molecular formula but different connectivity patterns [29]. These might include compounds where the chlorine atom is directly attached to the furan ring rather than through a methylene bridge, or structures where the oxygen atoms are arranged differently within the molecular framework [29].

The compound can be compared to related furan derivatives such as 2-furanmethanol (furfuryl alcohol) and 5-chloromethylfurfural, which share structural similarities but differ in functional group arrangements [15] [30]. These comparisons highlight the unique bifunctional nature of 2-Furanmethanol, 5-(chloromethyl)-, which combines alcohol and halide functionalities in a single molecule [30].

Conformational isomers arise from rotation around single bonds, particularly the carbon-carbon bonds connecting the substituents to the furan ring [32]. Different rotational conformations can be populated at room temperature, with the relative populations determined by energy differences between conformational states [32]. Theoretical calculations suggest that multiple conformational isomers can coexist in solution, with interconversion occurring rapidly at ambient temperatures [27].

2-Furanmethanol, 5-(chloromethyl)- is predicted to exist as a liquid at room temperature based on its molecular structure and comparison with related furanmethanol derivatives [1]. The compound is expected to present as a colorless to pale yellow liquid, following the typical appearance pattern observed in structurally related furan compounds [2] [3].

While specific organoleptic data for 2-furanmethanol, 5-(chloromethyl)- are not available in the literature, structural analogs provide valuable insights. The parent compound furfuryl alcohol exhibits a characteristic "burning" odor and bitter taste, turning red or brown upon exposure to light and air [2]. The presence of the chloromethyl substituent at the 5-position is likely to modify these sensory characteristics, potentially reducing the intensity of the characteristic furan odor while introducing subtle changes in the overall sensory profile.

Thermal Properties and Phase Transitions

The boiling point of 2-furanmethanol, 5-(chloromethyl)- is reported as 245.7 ± 30.0°C at 760 mmHg [1], which represents a significant elevation compared to the parent furfuryl alcohol (170°C) [4]. This increase of approximately 76°C can be attributed to the presence of the chloromethyl group, which increases molecular weight and enhances intermolecular interactions through dipole-dipole forces.

The flash point is documented as 102.4 ± 24.6°C [1], indicating moderate flammability characteristics. This value is substantially higher than furfuryl alcohol (65°C) [4], reflecting the reduced volatility imparted by the chloromethyl substitution.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides crucial structural elucidation for 2-furanmethanol, 5-(chloromethyl)-. While specific NMR data for this exact compound are limited, extensive spectroscopic work on related chloromethyl furan derivatives offers valuable comparative insights.

Proton Nuclear Magnetic Resonance characteristics can be predicted based on structural analogs. The furan ring protons typically appear in the range of δ 6.2-7.2 ppm [5] [6]. For related compounds, such as 5-(chloromethyl)furan-2-carbaldehyde, the literature reports specific chemical shifts: δ 6.57 (d, J = 3.57 Hz, 1H) and δ 7.19 (d, J = 3.57 Hz, 1H) for the furan ring protons [5].

The chloromethyl group is expected to resonate around δ 4.5-4.7 ppm as a singlet, based on data from related 5-(chloromethyl)furan derivatives where this group appears at δ 4.59 ppm [5]. The hydroxymethyl group attached to the 2-position would typically appear around δ 4.5-4.7 ppm, potentially overlapping with the chloromethyl signal.

Carbon-13 Nuclear Magnetic Resonance patterns for the compound would be expected to show distinct resonances for each carbon environment. The furan ring carbons typically appear between δ 110-160 ppm, with the oxygen-bearing carbons appearing further downfield. The chloromethyl carbon would be expected around δ 40-50 ppm, while the hydroxymethyl carbon would appear around δ 60-65 ppm.

Infrared Absorption Bands

Infrared spectroscopy of 2-furanmethanol, 5-(chloromethyl)- would be expected to display characteristic absorption bands consistent with its functional groups. Based on comparative analysis with structurally related compounds, several key absorption regions can be predicted [6] [7].

The hydroxyl group would produce a characteristic broad absorption around 3200-3600 cm⁻¹, typical of O-H stretching vibrations in primary alcohols. The aromatic C-H stretching of the furan ring would appear around 3100-3150 cm⁻¹ [6].

Carbon-carbon double bond stretching within the furan ring system would be observable around 1600 cm⁻¹, representing the aromatic character of the heterocycle [6]. The C-Cl stretching would manifest as absorption bands in the 650-700 cm⁻¹ region [6].

C-O stretching vibrations associated with both the furan ring oxygen and the primary alcohol would appear in the 1000-1300 cm⁻¹ region, with multiple bands reflecting the different oxygen environments. Aliphatic C-H stretching and bending modes would contribute to absorptions in the 2800-3000 cm⁻¹ and 1400-1500 cm⁻¹ regions, respectively.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-furanmethanol, 5-(chloromethyl)- would be expected to follow fragmentation patterns consistent with furanmethanol derivatives. The molecular ion peak would appear at m/z 146 (for ³⁵Cl) and m/z 148 (for ³⁷Cl), reflecting the natural chlorine isotope pattern with approximately 3:1 ratio [8] [9].

Common fragmentation pathways would likely include loss of the hydroxymethyl group (M-31), producing fragments at m/z 115/117. Loss of chlorine would generate fragments at m/z 111, while loss of both chlorine and hydroxymethyl groups could produce fragments around m/z 80.

The furan ring tends to be relatively stable under electron ionization conditions, but can undergo ring-opening processes leading to characteristic fragmentation patterns. Base peaks in related furanmethanol compounds often correspond to fragments retaining the furan ring structure with loss of substituent groups [8].

Chlorine-containing fragments would display the characteristic isotope patterns, facilitating structural confirmation. The presence of both chlorine and oxygen atoms would influence ionization efficiency and fragmentation pathways, potentially leading to complex spectra requiring careful interpretation.

Solubility Parameters and Behavior

The solubility characteristics of 2-furanmethanol, 5-(chloromethyl)- can be predicted based on its structural features and comparison with related compounds. The logarithmic partition coefficient (LogP) is reported as 0.46 [1], indicating moderate lipophilicity with preference for aqueous environments over octanol.

This LogP value suggests enhanced water solubility compared to purely hydrophobic compounds, but reduced aqueous solubility compared to the parent furfuryl alcohol (LogP = 0.3) [10]. The presence of both hydroxyl and chloromethyl groups creates a amphiphilic character, with the hydroxyl group promoting hydrogen bonding interactions while the chloromethyl group introduces hydrophobic character.

Organic solvent compatibility is expected to be excellent, particularly with polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile. The compound should also show good solubility in polar protic solvents including alcohols and glycols due to hydrogen bonding capabilities of the hydroxyl group [11] [12].

Water solubility is predicted to be moderate, significantly higher than purely organic compounds but lower than highly polar molecules. The presence of the chloromethyl group reduces water solubility compared to the parent furfuryl alcohol, which is miscible with water [13]. Based on structural similarity to related compounds, aqueous solubility is estimated to be in the range of 1-10 g/L at room temperature.

The compound is expected to be poorly soluble in non-polar solvents such as hydrocarbons and aliphatic ethers, consistent with its moderate polarity and hydrogen bonding capabilities.

Stability Profiles Under Various Conditions

Chemical stability of 2-furanmethanol, 5-(chloromethyl)- is influenced by several structural factors that affect its behavior under different environmental conditions. The furan ring system is inherently susceptible to oxidative degradation and acid-catalyzed reactions, while the chloromethyl group presents additional reactivity considerations [14] [15].

Thermal stability is expected to be moderate, with the compound remaining stable under normal storage conditions but potentially undergoing decomposition at elevated temperatures. The boiling point of 245.7°C indicates reasonable thermal stability up to this temperature, though prolonged heating may lead to degradation reactions [1].

Hydrolytic stability represents a critical consideration due to the presence of the chloromethyl group. Under acidic conditions, the chloromethyl group may undergo nucleophilic substitution reactions with water, leading to formation of the corresponding hydroxymethyl derivative. This process would be accelerated at elevated temperatures and in strongly acidic media [16] [17].

Oxidative stability is expected to be limited, consistent with furan derivatives in general [18]. The compound may undergo ring-opening reactions under oxidative conditions, particularly in the presence of transition metals or under photochemical activation. Storage under inert atmosphere and protection from light would enhance stability.

Photochemical stability may be compromised due to the electronic properties of the furan system. Ultraviolet radiation can initiate photochemical processes leading to ring-opening or rearrangement reactions. Storage in amber containers or under reduced lighting conditions is recommended [2].

Base stability appears to be better than acid stability, though strong basic conditions may still promote unwanted side reactions. The compound should remain stable under mildly basic conditions (pH 8-10) for reasonable periods.

Reactivity Determinants

The reactivity profile of 2-furanmethanol, 5-(chloromethyl)- is dominated by the presence of three distinct reactive sites: the furan ring, the hydroxymethyl group, and the chloromethyl group. Each site contributes unique reactivity patterns that determine the overall chemical behavior of the molecule [19] [17] [20].

Furan ring reactivity is characterized by electrophilic aromatic substitution reactions, though the ring is significantly more reactive than benzene due to the electron-donating effect of the oxygen atom. The ring preferentially undergoes substitution at the 2- and 5-positions, though both positions are already occupied in this compound, directing any additional substitution to the 3- and 4-positions [19].

The chloromethyl group serves as an excellent electrophilic center for nucleophilic substitution reactions. This group readily undergoes SN2 reactions with various nucleophiles including amines, thiols, and alkoxides. The reactivity is enhanced by the electron-withdrawing effect of the adjacent furan ring, which stabilizes the transition state for nucleophilic displacement [19] [17].

Hydroxymethyl group reactivity encompasses typical primary alcohol chemistry, including oxidation to aldehydes or carboxylic acids, esterification reactions, and etherification processes. The proximity to the electron-rich furan ring may slightly enhance the nucleophilicity of the hydroxyl oxygen [20].

Competitive reactivity between the chloromethyl and hydroxymethyl groups is an important consideration. Under nucleophilic conditions, the chloromethyl group typically reacts preferentially due to the better leaving group ability of chloride compared to hydroxide. However, under oxidizing conditions, the hydroxymethyl group would be more reactive.

The compound exhibits dual electrophilic character, with both the chloromethyl carbon and potentially the furan ring carbons serving as electrophilic sites. This bifunctional reactivity enables participation in polymerization reactions and cross-linking processes, making it potentially valuable as a building block for polymer synthesis.

XLogP3

0.6

Dates

Last modified: 07-19-2023

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